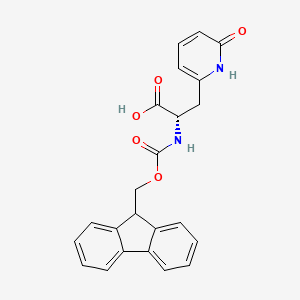
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid is a complex compound notable for its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables that summarize findings from various research studies.
Chemical Structure and Properties
The compound features a fluorenyl group linked to a methoxycarbonyl moiety and a dihydropyridine derivative, which contributes to its unique pharmacological profile. Its molecular formula is C24H23N2O5, and it exhibits specific interactions with biological targets due to the presence of functional groups that enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anti-cancer properties.
- Receptor Binding : The fluorenyl moiety facilitates binding to hydrophobic pockets in proteins, enhancing the compound's efficacy in modulating receptor activity.
- Cellular Uptake : The methoxycarbonyl group improves cellular permeability, allowing for better bioavailability in target tissues.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated its potential in inhibiting tumor cell proliferation through modulation of signaling pathways associated with cell growth.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory markers in cellular models.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Data Summary Table
Case Studies
- Antitumor Efficacy
- Anti-inflammatory Mechanisms
- Antimicrobial Activity
Propriétés
Formule moléculaire |
C23H20N2O5 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C23H20N2O5/c26-21-11-5-6-14(24-21)12-20(22(27)28)25-23(29)30-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 |
Clé InChI |
FBRHZHQQEMWJBP-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC(=O)N4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=O)N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















